![molecular formula C8H13NO2 B14471387 N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine CAS No. 67730-51-2](/img/structure/B14471387.png)
N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-Dimethyl-7-oxabicyclo[410]heptan-2-ylidene)hydroxylamine is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine typically involves the oxidation of cyclohexene derivatives. One common method involves the use of dendritic complexes to facilitate the oxidation process . The reaction conditions often include specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at controlled temperatures.
Reduction: Sodium borohydride; often performed in an inert atmosphere.
Substitution: Various nucleophiles; reaction conditions depend on the specific nucleophile used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a substrate to investigate the specificity of various reductases.
Medicine: Research into its potential as an anticapsin analog.
Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Wirkmechanismus
The mechanism by which N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and other proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine stands out due to its specific structural features, which confer unique reactivity and binding properties. This makes it particularly valuable in research and industrial applications where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
67730-51-2 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
N-(4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO2/c1-8(2)3-5(9-10)7-6(4-8)11-7/h6-7,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
LHECLNBZCPCGDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2C(O2)C(=NO)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


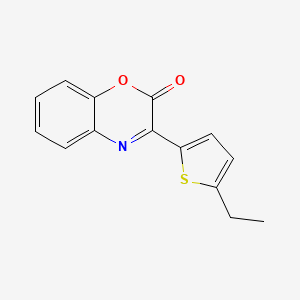
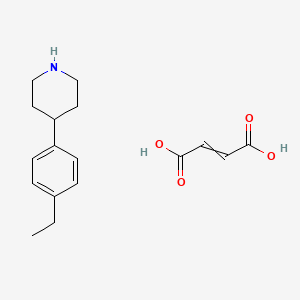
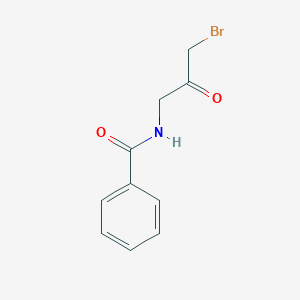
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
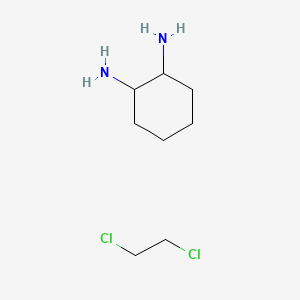
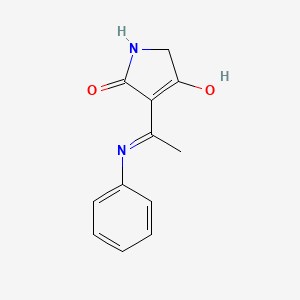

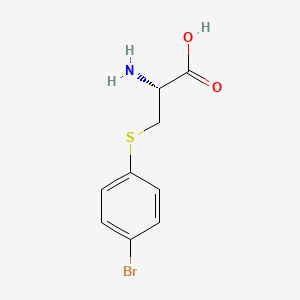
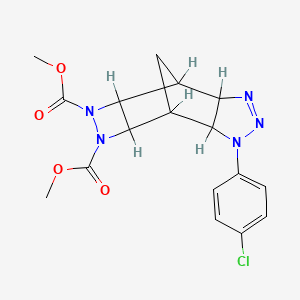
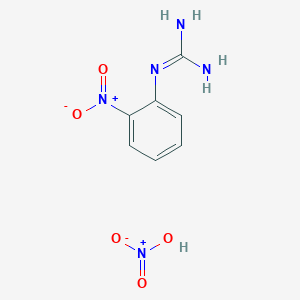

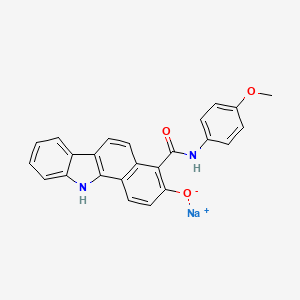
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)
